1-(Adamantan-1-yl)-3-ethylurea
Description
1-(Adamantan-1-yl)-3-ethylurea is a compound that features an adamantane moiety, a highly stable and rigid structure, attached to an ethylurea group. Adamantane derivatives are known for their unique chemical properties, including high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-ethylurea |
InChI |
InChI=1S/C13H22N2O/c1-2-14-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
InChI Key |
TWVIOPSJBPELLI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-ethylurea typically involves the reaction of adamantan-1-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Adamantan-1-amine+Ethyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantan-1-yl-ethylamine.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Adamantan-1-yl)-3-ethylurea has shown promise in drug development, particularly as an enzyme inhibitor. Its ability to modulate enzyme activity can be leveraged to influence various biochemical pathways:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), which plays a critical role in fatty acid metabolism and vascular inflammation. Inhibiting sEH can have therapeutic implications for conditions such as hypertension and cardiovascular diseases .
The biological activity of this compound has been characterized through various studies:
- Antimicrobial Properties : Research indicates that derivatives of adamantane compounds exhibit significant antimicrobial activity against a range of bacterial strains. This suggests that this compound may possess similar efficacy .
- Antiviral Potential : The compound has also been explored for its antiviral properties. Preliminary studies suggest that the adamantane structure may enhance the compound's ability to interfere with viral replication processes .
Material Science Applications
In addition to its biological applications, this compound is being studied for its potential use in developing advanced materials:
- Thermal Stability : The unique structure of the compound allows it to be utilized in creating materials with high thermal stability, making it suitable for various industrial applications.
- Polymer Chemistry : The compound can serve as a building block for synthesizing more complex polymers, potentially leading to materials with tailored properties for specific uses .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study conducted on the inhibition of sEH demonstrated that this compound effectively reduced enzyme activity in vitro. The results indicated a dose-dependent inhibition pattern, suggesting that the compound could be developed into a therapeutic agent for managing inflammatory conditions associated with sEH activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of several adamantane derivatives, including this compound. The results highlighted significant activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(Adamantan-1-yl)-3-phenylurea:
1-(Adamantan-1-yl)-3-isopropylurea: Features an isopropyl group, providing variations in steric and electronic properties.
Uniqueness: 1-(Adamantan-1-yl)-3-ethylurea is unique due to its specific combination of the adamantane moiety and the ethylurea group, which provides a balance of stability, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Adamantan-1-yl)-3-ethylurea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an adamantane core, which contributes to its lipophilicity and membrane permeability. The adamantane moiety enhances the compound's stability and allows for effective interactions with biological targets. The urea functional group is critical for its biological activity, particularly in enzyme inhibition.
The primary target of this compound is the human soluble epoxide hydrolase (sEH). The compound acts as an inhibitor of sEH, which plays a crucial role in the metabolism of arachidonic acid. By inhibiting this enzyme, the compound can modulate various biochemical pathways, particularly those involving epoxy fatty acids.
Key Mechanisms:
- Inhibition of sEH : this compound binds to sEH, preventing it from metabolizing epoxy fatty acids, which can lead to increased levels of these bioactive lipids.
- Impact on Cell Signaling : The inhibition of sEH can influence cellular signaling pathways, gene expression, and overall cellular metabolism.
Research indicates that this compound interacts with several enzymes and proteins. Its effects on cellular functions are primarily tied to its enzyme inhibition capabilities:
| Property | Description |
|---|---|
| Molecular Weight | 201.29 g/mol |
| Solubility | Enhanced water solubility due to the methylene bridge separating adamantyl from the urea group. |
| Biological Target | Human soluble epoxide hydrolase (sEH) |
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits sEH with IC50 values indicating potent activity in cell-free systems . These studies highlight its potential as a therapeutic agent for conditions related to dysregulated fatty acid metabolism.
- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its lipophilic nature. Laboratory studies indicate that modifications to the structure can enhance its bioavailability and therapeutic efficacy .
- Cellular Effects : Experiments conducted on various cell lines have shown that treatment with this compound alters gene expression related to inflammatory responses, suggesting a potential role in anti-inflammatory therapies .
Q & A
Q. What are the established synthetic routes for 1-(Adamantan-1-yl)-3-ethylurea, and how are yields optimized?
The synthesis typically involves coupling adamantane derivatives with ethylurea precursors. For example, imine intermediates like (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine can serve as precursors, achieving yields of 91–94% via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., ytterbium trifluoromethanesulfonate) improve reaction efficiency in nitromethane or dichloromethane solvents .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with high purity .
Q. What spectroscopic and analytical methods validate the structure of this compound?
Key techniques include:
- 1H NMR : Confirms adamantyl proton environments (δ 1.7–2.1 ppm for bridgehead hydrogens) and ethylurea NH/CH2 signals (δ 3.3–5.5 ppm) .
- FTIR : Characteristic C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Elemental analysis (CHNS) : Validates molecular formula consistency (e.g., C₁₃H₂₂N₂O) .
Q. How does the adamantyl group influence the compound’s physicochemical properties?
The rigid, lipophilic adamantane core enhances:
- Thermal stability : High melting points due to cage structure rigidity .
- Solubility : Poor aqueous solubility, necessitating organic solvents (DCM, DMF) for reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in adamantane-urea derivatives?
Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and conformational details:
- Crystallization : Slow evaporation from ethanol/acetone yields diffraction-quality crystals .
- Data refinement : SHELXL refines anisotropic displacement parameters, confirming adamantyl-urea dihedral angles (e.g., 84.5° for 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5-thione derivatives) .
- Validation : Cross-check with NMR/FTIR data ensures consistency .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected NH chemical shifts vs. crystallographic H-bonding networks) require:
Q. What strategies improve synthetic scalability for adamantane-urea derivatives?
Q. How can computational modeling predict biological activity or stability of this compound?
- DFT calculations : Optimize geometry (Gaussian 09) to assess HOMO/LUMO energies and reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
